D-Valganciclovir Hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Elucidation
D-Valganciclovir hydrochloride is a stereoisomer of the antiviral prodrug valganciclovir, distinguished by its D-valine ester configuration. Its systematic IUPAC name is 3-hydroxy-2-[(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]propyl D-valinate hydrochloride . The molecular formula is C₁₄H₂₂N₆O₅·HCl , with a molecular weight of 390.82 g/mol .
The compound’s structure comprises a guanine analog (ganciclovir) linked via an ether bond to a hydroxymethyl group, which is esterified with D-valine (Figure 1). The hydrochloride salt enhances solubility, critical for pharmaceutical formulations. Structural confirmation relies on nuclear magnetic resonance (NMR) and mass spectrometry (MS), which verify the purine ring system, ester linkage, and valine stereochemistry .
Table 1: Key Identifiers of this compound
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1393911-57-3 | |
| Molecular Formula | C₁₄H₂₂N₆O₅·HCl | |
| Specific Rotation | -9.0° (c = 0.2, methanol) | |
| Purity (HPLC) | ≥95% |
Stereochemical Considerations in D-Valine Configuration
The D-valine moiety defines the stereochemical identity of this compound. Valine, an α-amino acid, exists as two enantiomers: L-valine (natural form) and D-valine (non-natural form). In D-valganciclovir, the ester bond forms exclusively with the D-valine enantiomer, conferring distinct physicochemical and biochemical properties compared to the L-form .
The (2R)-configuration of D-valine alters the molecule’s interaction with enzymatic systems. For instance, intestinal and hepatic esterases, which hydrolyze the prodrug to active ganciclovir, exhibit stereoselectivity. Studies suggest that the D-configuration may reduce enzymatic cleavage efficiency, potentially impacting bioavailability .
Figure 1: Stereochemical Comparison of Valganciclovir Isomers
- L-Valganciclovir : (2S)-2-amino-3-methylbutanoate ester.
- D-Valganciclovir : (2R)-2-amino-3-methylbutanoate ester.
Comparative Analysis of L-Valganciclovir vs. D-Valganciclovir Isomerism
The pharmacological activity of valganciclovir isomers is heavily influenced by stereochemistry.
Table 2: Key Differences Between L- and D-Valganciclovir
| Property | L-Valganciclovir | D-Valganciclovir |
|---|---|---|
| Configuration | (2S)-valine ester | (2R)-valine ester |
| Enzymatic Hydrolysis | Rapid cleavage by esterases | Reduced cleavage efficiency |
| Bioactivation | Converts to ganciclovir | Limited conversion |
| Therapeutic Use | FDA-approved for CMV | No clinical applications |
The L-isomer’s (2S)-configuration allows efficient hydrolysis to ganciclovir, enabling its use in cytomegalovirus (CMV) prophylaxis and treatment . In contrast, the D-isomer’s inverted stereochemistry impedes esterase-mediated activation, rendering it pharmacologically inactive . This dichotomy underscores the importance of stereochemical precision in prodrug design.
Mechanistic Insight :
Properties
CAS No. |
1393911-57-3 |
|---|---|
Molecular Formula |
C14H23ClN6O5 |
Molecular Weight |
390.82 g/mol |
IUPAC Name |
[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2R)-2-amino-3-methylbutanoate;hydrochloride |
InChI |
InChI=1S/C14H22N6O5.ClH/c1-7(2)9(15)13(23)24-4-8(3-21)25-6-20-5-17-10-11(20)18-14(16)19-12(10)22;/h5,7-9,21H,3-4,6,15H2,1-2H3,(H3,16,18,19,22);1H/t8?,9-;/m1./s1 |
InChI Key |
ZORWARFPXPVJLW-ICLMXVQUSA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)N.Cl |
Canonical SMILES |
CC(C)C(C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)N.Cl |
Synonyms |
2-[(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]-3-hydroxypropyl Ester D-Valine Hydrochloride |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
The method described in EP1837336A1 begins with triacetyl ganciclovir (Formula V) as the starting material, proceeding through four stages: selective hydrolysis, esterification, deprotection, and hydrogenolysis.
Selective Hydrolysis to Monoacetyl Ganciclovir
Triacetyl ganciclovir undergoes hydrolysis in piperidine at 75°C for 3 hours, selectively removing two acetyl groups while retaining the 3-acetoxy moiety (Formula Va). Solvent systems like N,N-dimethylacetamide (DMA) and hexane facilitate phase separation, yielding 80% monoacetyl ganciclovir after crystallization.
Table 1: Hydrolysis Conditions and Outcomes
| Parameter | Value |
|---|---|
| Reagent | Piperidine (4:1 v/v to substrate) |
| Temperature | 75°C |
| Duration | 3 hours |
| Solvent System | DMA/Hexane (1:5 ratio) |
| Yield | 80% |
Esterification with CBZ-Valine
Monoacetyl ganciclovir reacts with N-carbobenzyloxy (CBZ)-L-valine using dicyclohexylcarbodiimide (DCC) in dichloromethane/DMF. This forms the intermediate 2-(2-amino-1,6-dihydro-6-oxo-purine-9-yl)-methoxy-3-acetoxy-1-propyl-N-(benzyloxycarbonyl)-L-valinate (Formula VI) at 50–70°C, achieving 85% conversion.
Deprotection and Hydrogenolysis
The CBZ group is removed via hydrogenolysis using 10% palladium on carbon under hydrochloric acid, followed by recrystallization in isopropyl alcohol/water. This step attains a final purity of >99.5% with 70% overall yield.
t-BOC-L-Valine Condensation Pathway
Methodological Framework
The QuickCompany patent (2014) outlines an alternative route using t-BOC-L-valine for enantioselective esterification, avoiding the need for CBZ protection.
Condensation of Monoacetyl Ganciclovir
Monoacetyl ganciclovir reacts with t-BOC-L-valine in DMF at −5°C to 0°C, catalyzed by DCC and DMAP. The product, acetyl t-BOC valganciclovir (Formula XVI), is isolated via aqueous workup, yielding 78%.
Table 2: Key Parameters for t-BOC Esterification
| Parameter | Value |
|---|---|
| Coupling Agent | DCC (1.2 eq) |
| Catalyst | DMAP (0.1 eq) |
| Temperature | −5°C to 0°C |
| Solvent | DMF |
| Reaction Time | 8 hours |
Hydrolysis and Acid Treatment
Hydrolysis of the acetyl group employs piperidine in methanol, followed by treatment with hydrochloric acid to remove the t-BOC group. Crystallization from 50% isopropyl alcohol yields valganciclovir hydrochloride with 82% purity.
Direct Ganciclovir Esterification Using Amino-Protected Valine
Synthesis Strategy
CN103788096A describes a method starting with unprotected ganciclovir and N-protected valine , bypassing acetyl intermediates.
Dehydration-Condensation Reaction
Ganciclovir and N-Boc-valine are condensed in DMF using DCC, producing a mixture of monoester (G1) and diester (G2) precursors. Chromatographic separation isolates G1 with 65% efficiency.
Hydrogenolytic Deprotection
G1 undergoes hydrogenation with Pd/C in methanol, cleaving the Boc group. Acidification with HCl and recrystallization from ethanol/water affords the final product in 75% yield.
Comparative Analysis of Industrial Methods
Table 3: Method Comparison
Critical Considerations in Process Optimization
Solvent and Reagent Selection
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: D-Valganciclovir Hydrochloride undergoes hydrolysis to form ganciclovir, which is the active antiviral agent.
Phosphorylation: Once converted to ganciclovir, it undergoes phosphorylation by viral and cellular kinases to form ganciclovir triphosphate.
Common Reagents and Conditions:
Hydrolysis: Water and enzymes (esterases) in the liver and intestines.
Phosphorylation: Viral protein kinase and cellular kinases.
Major Products Formed:
Ganciclovir: The active antiviral agent formed from the hydrolysis of this compound.
Ganciclovir Triphosphate: The phosphorylated form that inhibits viral DNA synthesis.
Scientific Research Applications
Clinical Applications
-
Treatment of Cytomegalovirus Retinitis
- Indication : D-Valganciclovir Hydrochloride is FDA-approved for treating CMV retinitis in adults with AIDS. This condition can lead to severe vision loss if untreated .
- Mechanism : The drug inhibits viral DNA polymerase, leading to termination of viral DNA elongation, effectively controlling the infection .
-
Prevention of Cytomegalovirus Disease
- Indication : It is also indicated for preventing CMV disease in organ transplant recipients who are at high risk for developing this infection .
- Clinical Guidelines : Recommendations suggest administering this compound for 3 to 6 months post-transplant in high-risk patients (D+/R−) to reduce the incidence of CMV disease .
- Treatment of Other Herpesvirus Infections
Pharmacokinetics and Dosage
- Bioavailability : this compound exhibits improved oral bioavailability compared to ganciclovir due to its prodrug formulation .
- Dosage Forms : It is available in various formulations, including tablets and oral solutions, with dosages typically ranging from 450 mg to 900 mg depending on the indication and patient condition .
Side Effects and Safety Profile
While generally well-tolerated, this compound can cause side effects such as:
- Hematological Issues : Leukopenia, neutropenia, and thrombocytopenia are common adverse effects observed in patients undergoing treatment .
- Gastrointestinal Symptoms : Patients may also experience nausea, diarrhea, and abdominal pain .
Case Study 1: Efficacy in Organ Transplant Recipients
A study published in Liver Transplantation evaluated low-dose D-Valganciclovir for CMV prophylaxis in liver transplant recipients. Results indicated that while the incidence of CMV disease was reduced, a significant number of patients developed leukopenia during treatment .
Case Study 2: Comparison with Ganciclovir
Research comparing D-Valganciclovir with ganciclovir found that while both medications were effective at reducing CMV disease incidence, D-Valganciclovir was associated with a higher risk of neutropenia compared to non-ganciclovir therapies .
Summary Table of Applications
| Application | Indication | Dosage Range | Notes |
|---|---|---|---|
| Treatment of CMV Retinitis | Adults with AIDS | 450 mg - 900 mg | Effective but may cause hematological issues |
| Prevention of CMV Disease | Organ transplant recipients | 450 mg - 900 mg | Recommended for high-risk patients |
| Treatment of HHV-8 Diseases | Primary effusion lymphoma | Variable | Emerging evidence supports efficacy |
Mechanism of Action
D-Valganciclovir Hydrochloride is rapidly converted to ganciclovir in the body. Ganciclovir is then phosphorylated to ganciclovir triphosphate, which competitively inhibits the binding of deoxyguanosine triphosphate to viral DNA polymerase. This inhibition prevents the synthesis of viral DNA, thereby inhibiting viral replication .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The structural similarities and differences between D-valganciclovir hydrochloride and related compounds are critical to their pharmacological behavior:
| Compound | Molecular Formula | CAS Number | Key Structural Features |
|---|---|---|---|
| D-Valganciclovir HCl | C₁₄H₂₃ClN₆O₅ | 1393911-57-3 | D-valine ester of ganciclovir; chiral center at valine moiety |
| Valganciclovir HCl | C₁₄H₂₂N₆O₅·HCl | 175865-59-5 | L-valine ester of ganciclovir; prodrug converted to ganciclovir in vivo |
| Valacyclovir HCl | C₁₃H₂₀N₆O₄·HCl | 124832-27-5 | L-valine ester of acyclovir; used for herpes simplex and zoster infections |
| D-Valacyclovir | C₁₃H₂₀N₆O₄ | 1356019-51-6 | D-enantiomer of valacyclovir; lacks antiviral activity due to stereospecific metabolism |
Key Insight : The L-configuration in valganciclovir and valacyclovir is essential for enzymatic hydrolysis into active metabolites (ganciclovir and acyclovir, respectively). The D-forms resist this activation, rendering them pharmacologically inert .
Pharmacological Activity
- Valganciclovir HCl : Approved for CMV retinitis and prevention in transplant patients. Oral bioavailability is ~60% due to efficient hydrolysis by esterases in the intestine and liver .
- D-Valganciclovir HCl: No therapeutic use; serves as a chiral impurity control in valganciclovir formulations. Studies show negligible conversion to ganciclovir .
- Valacyclovir HCl : Treats herpes viruses with 55% bioavailability, outperforming acyclovir. Its L-valine ester enhances intestinal absorption .
- D-Valacyclovir : Inactive impurity in valacyclovir formulations; strict regulatory limits (<0.5%) ensure product safety and efficacy .
Physicochemical Properties
| Property | D-Valganciclovir HCl | Valganciclovir HCl | Valacyclovir HCl |
|---|---|---|---|
| Solubility | Soluble in water | Highly water-soluble | Freely soluble in water |
| Stability | Stable at 2–8°C | Degrades above 40°C | Stable in dry conditions |
| Hydrate Forms | No data | No known hydrates | Exists as hemihydrate |
| Melting Point | Not reported | >200°C (decomposes) | 175–178°C |
Notes:
- Valacyclovir HCl’s hemihydrate form exhibits lower solubility (~3.5 mg/mL at 25°C) compared to anhydrous forms, impacting formulation strategies .
- D-valganciclovir’s stability profile aligns with valganciclovir but requires stringent storage conditions to prevent racemization .
Analytical and Regulatory Considerations
- Enantiomeric Purity : HPLC methods with chiral columns are employed to separate D- and L-forms. For valacyclovir, resolution ≥2.0 between L-valacyclovir and D-valacyclovir is mandated .
- Regulatory Status: Valganciclovir HCl: FDA-approved (2001) with priority review status . D-Valganciclovir HCl: Not approved; classified as a research chemical .
- Impurity Limits : D-enantiomers are restricted to <0.5% in valganciclovir and valacyclovir formulations to avoid efficacy loss .
Biological Activity
D-Valganciclovir hydrochloride, commonly known as valganciclovir, is an antiviral medication primarily used for the prevention and treatment of cytomegalovirus (CMV) infections, particularly in immunocompromised patients such as those with HIV/AIDS or organ transplant recipients. This article delves into the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.
Valganciclovir is a prodrug that is rapidly converted to ganciclovir after oral administration. Ganciclovir acts as a nucleoside analog, specifically targeting viral DNA polymerases. The mechanism can be summarized as follows:
- Conversion : Valganciclovir is hydrolyzed to ganciclovir by esterases in the liver and intestines.
- Phosphorylation : In CMV-infected cells, ganciclovir is phosphorylated first by viral protein kinase (UL97) to its monophosphate form and then by cellular kinases to the active triphosphate form.
- Inhibition of DNA Synthesis : The triphosphate form competes with deoxyguanosine triphosphate (dGTP) for incorporation into viral DNA, leading to chain termination and inhibition of viral replication .
Pharmacokinetics
The pharmacokinetic properties of D-Valganciclovir are crucial for its clinical effectiveness:
- Bioavailability : Approximately 60% when taken with food; fatty meals can enhance absorption significantly .
- Half-life : About 4 hours in individuals with normal renal function; prolonged in cases of renal impairment .
- Elimination : Primarily excreted via urine as ganciclovir through glomerular filtration and active tubular secretion .
Clinical Efficacy
Valganciclovir has been evaluated in various clinical settings:
Case Studies and Trials
-
Prevention of CMV Disease :
- A meta-analysis involving 1,410 patients demonstrated that valganciclovir shows similar efficacy to ganciclovir but with a higher incidence of neutropenia and other adverse effects .
- In a study on liver transplant recipients, valganciclovir prophylaxis resulted in a 14.3% incidence of symptomatic CMV disease, indicating its effectiveness but also highlighting the risk of infection post-transplant .
- Dosing Comparisons :
Safety Profile
The use of D-Valganciclovir is associated with several adverse effects:
- Hematological Toxicity : A significant concern is the development of neutropenia, observed in up to 40% of patients receiving prophylactic treatment .
- Gastrointestinal Issues : Nausea and diarrhea are common side effects reported during treatment .
- Renal Implications : Dose adjustments are often necessary for patients with renal impairment due to altered pharmacokinetics .
Summary Table of Key Findings
| Parameter | Value/Description |
|---|---|
| Bioavailability | ~60% (increased with fatty meals) |
| Half-life | ~4 hours |
| Primary Route of Elimination | Renal (as ganciclovir) |
| Common Adverse Effects | Neutropenia, gastrointestinal disturbances |
| Efficacy in Transplant Patients | 14.3% incidence of symptomatic CMV disease |
Q & A
Basic: What validated analytical methods are recommended for quantifying D-Valganciclovir Hydrochloride in pharmaceutical formulations?
Methodological Answer:
Reverse-phase high-performance liquid chromatography (HPLC) with UV detection is widely used. Key parameters include:
- Column: C18 column (250 mm × 4.6 mm, 5 µm particle size).
- Mobile Phase: Methanol:phosphate buffer (pH 3.0) in a gradient elution mode.
- Detection: 254 nm wavelength.
- Flow Rate: 1.0 mL/min.
Standard solutions should be prepared in water or methanol at concentrations of 0.1–1.0 mg/mL. System suitability tests (e.g., tailing factor < 2.0, theoretical plates > 2000) must be validated prior to analysis .
Basic: What are the critical handling and storage requirements for this compound in laboratory settings?
Methodological Answer:
- Storage: Store in sealed containers at 2–8°C in a dry, ventilated environment to prevent hydrolysis.
- Handling: Use personal protective equipment (PPE) including nitrile gloves and lab coats. Avoid inhalation of dust; work in a fume hood or under local exhaust ventilation.
- Waste Disposal: Collect solid waste in closed containers and incinerate according to institutional guidelines. Liquid waste containing the compound must be neutralized before disposal .
Advanced: How can researchers identify and quantify degradation products of this compound under stress conditions?
Methodological Answer:
Stress testing involves exposing the compound to:
- Acidic/Basic Conditions: Reflux in 0.1N HCl or NaOH at 80°C for 24 hours.
- Oxidative Stress: Treat with 3% H₂O₂ at room temperature for 6 hours.
- Thermal Degradation: Heat at 105°C for 48 hours.
Degradation products are analyzed using HPLC-MS. Relative retention times (RRT) and mass spectra are compared to known degradation pathways (e.g., hydrolysis of the valine ester moiety or oxidation of the guanine ring). Quantify impurities against a reference standard, ensuring resolution ≥ 2.0 between peaks .
Advanced: What experimental strategies are effective for resolving the chiral purity of this compound?
Methodological Answer:
Chiral separation requires:
- Chiral Stationary Phases: Use columns with cellulose tris(3,5-dimethylphenylcarbamate) or amylose derivatives.
- Mobile Phase: Hexane:ethanol (90:10 v/v) with 0.1% trifluoroacetic acid.
- Detection: Polarimetric or circular dichroism (CD) detectors for enantiomer identification.
Validate enantiomeric excess (ee) using nuclear magnetic resonance (NMR) with chiral shift reagents (e.g., europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) .
Advanced: How should researchers design stability studies to evaluate the shelf-life of this compound in aqueous solutions?
Methodological Answer:
- Study Design: Accelerated stability testing at 40°C/75% relative humidity (RH) for 6 months, with sampling at 0, 1, 3, and 6 months.
- Analytical Endpoints: Measure potency (HPLC), degradation products (HPLC-MS), and pH changes.
- Kinetic Modeling: Apply the Arrhenius equation to extrapolate degradation rates to 25°C. Aqueous solutions are prone to hydrolysis; include buffers (pH 4.0–6.0) to stabilize the ester linkage .
Basic: What spectroscopic techniques are suitable for structural elucidation of this compound?
Methodological Answer:
- NMR: ¹H and ¹³C NMR in DMSO-d₆ to confirm the valine ester and guanine moieties. Key signals include the valine methyl protons (δ 0.8–1.0 ppm) and guanine NH₂ protons (δ 6.5–7.5 ppm).
- FT-IR: Peaks at 1740 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (guanine C=N).
- Mass Spectrometry: ESI-MS in positive mode for molecular ion [M+H]⁺ at m/z 391.2 .
Advanced: How can researchers validate a bioanalytical method for this compound in plasma for pharmacokinetic studies?
Methodological Answer:
- Sample Preparation: Protein precipitation with acetonitrile (3:1 v/v) followed by solid-phase extraction (C18 cartridges).
- LC-MS/MS Conditions:
- Column: C8 (50 mm × 2.1 mm, 3 µm).
- Ionization: Positive electrospray (ESI+).
- MRM Transitions: 391.2 → 152.1 (quantifier) and 391.2 → 135.1 (qualifier).
- Validation Parameters:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
